Tert-butyl 3-(4-bromophenyl)-1H-pyrazole-1-carboxylate Tert-butyl 3-(4-bromophenyl)-1H-pyrazole-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1199773-38-0
VCID: VC0178458
InChI: InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-9-8-12(16-17)10-4-6-11(15)7-5-10/h4-9H,1-3H3
SMILES: CC(C)(C)OC(=O)N1C=CC(=N1)C2=CC=C(C=C2)Br
Molecular Formula: C14H15BrN2O2
Molecular Weight: 323.19

Tert-butyl 3-(4-bromophenyl)-1H-pyrazole-1-carboxylate

CAS No.: 1199773-38-0

Cat. No.: VC0178458

Molecular Formula: C14H15BrN2O2

Molecular Weight: 323.19

* For research use only. Not for human or veterinary use.

Tert-butyl 3-(4-bromophenyl)-1H-pyrazole-1-carboxylate - 1199773-38-0

Specification

CAS No. 1199773-38-0
Molecular Formula C14H15BrN2O2
Molecular Weight 323.19
IUPAC Name tert-butyl 3-(4-bromophenyl)pyrazole-1-carboxylate
Standard InChI InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-9-8-12(16-17)10-4-6-11(15)7-5-10/h4-9H,1-3H3
Standard InChI Key ADHWVLXKXGZHBB-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1C=CC(=N1)C2=CC=C(C=C2)Br

Introduction

Chemical Structure and Properties

Tert-butyl 3-(4-bromophenyl)-1H-pyrazole-1-carboxylate belongs to the pyrazole family, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The compound features a 4-bromophenyl substituent at the 3-position of the pyrazole ring and a tert-butyloxycarbonyl (Boc) protecting group at the N1 position. This structural arrangement contributes to its chemical reactivity and potential applications in synthesis.

The physical and chemical properties of tert-butyl 3-(4-bromophenyl)-1H-pyrazole-1-carboxylate are summarized in the following table:

PropertyValue
CAS Number1199773-38-0
Molecular FormulaC₁₄H₁₅BrN₂O₂
Molecular Weight323.19 g/mol
IUPAC Nametert-butyl 3-(4-bromophenyl)pyrazole-1-carboxylate
Standard InChIInChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-9-8-12(16-17)10-4-6-11(15)7-5-10/h4-9H,1-3H3
Standard InChIKeyADHWVLXKXGZHBB-UHFFFAOYSA-N
SMILESCC(C)(C)OC(=O)N1C=CC(=N1)C2=CC=C(C=C2)Br
PubChem Compound ID53216915

The compound is characterized by its distinctive structure where the tert-butyl group provides steric hindrance and protection to the pyrazole nitrogen, while the bromophenyl group offers opportunities for further functionalization through various coupling reactions.

Synthesis and Preparation

The synthesis of tert-butyl 3-(4-bromophenyl)-1H-pyrazole-1-carboxylate typically involves a multi-step process. The general approach begins with the reaction of a pyrazole precursor with a 4-bromophenyl derivative, followed by protection of the pyrazole nitrogen with a tert-butyloxycarbonyl (Boc) group.

Recent methodological advances have expanded the synthetic routes available for preparing this compound. One regiocontrolled methodology employs trichloromethyl enones as starting materials. The selectivity of such reactions depends significantly on the nature of the hydrazine reagent used. When arylhydrazine hydrochlorides are employed, synthesis tends to favor the 1,3-regioisomer, while the corresponding free hydrazine leads exclusively to the 1,5-regioisomer .

The trichloromethyl group can be used as a precursor for the carboxyalkyl moiety, allowing for a one-pot three-component regioselective protocol suitable for preparing both isomers at moderate to excellent yields. This approach represents a significant advancement in the synthetic methodology for such compounds .

Applications in Chemical Research

Tert-butyl 3-(4-bromophenyl)-1H-pyrazole-1-carboxylate has emerged as an important building block in various chemical synthesis pathways. Its primary significance lies in its role as a precursor in the development of more complex molecules with potential pharmaceutical applications.

Protein Degrader Development

One of the most notable applications of this compound is in the field of protein degrader development. The compound is specifically categorized as part of the "Protein Degrader Building Blocks" product family, indicating its relevance to targeted protein degradation (TPD) technology . TPD represents a revolutionary approach in drug discovery, where instead of merely inhibiting protein function, the problematic proteins are marked for degradation by the cell's own machinery.

The bromophenyl group at the 4-position provides an excellent handle for further functionalization through cross-coupling reactions, allowing for the incorporation of this structure into more complex molecular frameworks necessary for protein degrader design .

Role in Medicinal Chemistry

In medicinal chemistry, pyrazole derivatives have demonstrated diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. As a functionalized pyrazole, tert-butyl 3-(4-bromophenyl)-1H-pyrazole-1-carboxylate serves as a valuable intermediate in the synthesis of potential drug candidates targeting various therapeutic areas.

The presence of the Boc protecting group is particularly advantageous in medicinal chemistry applications, as it can be selectively removed under mild acidic conditions, allowing for further functionalization of the pyrazole nitrogen in subsequent synthetic steps .

Structural Characterization

The structural characterization of tert-butyl 3-(4-bromophenyl)-1H-pyrazole-1-carboxylate and related compounds has been accomplished through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and single-crystal X-ray diffraction (SCXR) analysis.

X-ray crystallographic studies of similar compounds have revealed important structural features. For instance, in related structures, the Boc protection typically occurs at the ring NH group, as confirmed by crystal data . This structural characteristic is crucial for understanding the reactivity and properties of these compounds.

Related Compounds and Structural Analogs

Several structural analogs of tert-butyl 3-(4-bromophenyl)-1H-pyrazole-1-carboxylate have been reported in the literature, differing primarily in the position of substituents or the nature of the functional groups.

Positional Isomers

A close structural analog is tert-butyl 4-(3-bromophenyl)-1H-pyrazole-1-carboxylate (CAS: 1100052-60-5), which differs in the position of the bromophenyl group on the pyrazole ring (position 4 instead of 3) and the position of the bromine atom on the phenyl ring (position 3 instead of 4). Despite these structural differences, this compound shares many physical properties with the target compound, including identical molecular formula (C₁₄H₁₅BrN₂O₂) and molecular weight (323.19 g/mol) .

Other Functional Derivatives

Another related compound is tert-butyl 1H-pyrazole-3-carboxylate (CAS: 141178-50-9), which lacks the bromophenyl substituent entirely. This simpler structure has a lower molecular weight (168.19 g/mol) and different physical properties, but shares the core pyrazole scaffold with the target compound .

The structural diversity among these related compounds highlights the versatility of the pyrazole scaffold and the potential for developing a wide range of derivatives with varied properties and applications.

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